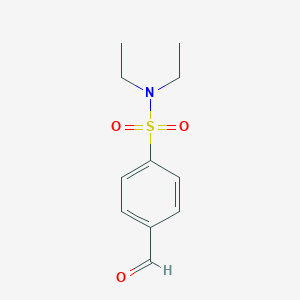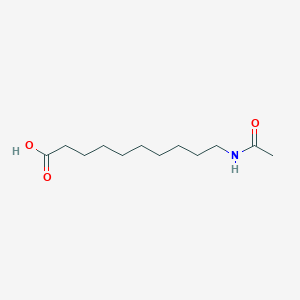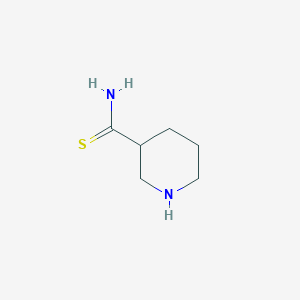
Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of a 2,4-dimethylphenyl group and a methyloxirane ring attached to a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate can be achieved through several synthetic routes. One common method involves the epoxidation of an appropriate alkene precursor. The reaction typically employs a peracid, such as m-chloroperbenzoic acid, under mild conditions to form the oxirane ring.
Another approach involves the use of a halohydrin intermediate, which is cyclized to form the oxirane ring. This method often requires the use of a base, such as sodium hydroxide, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of environmentally benign oxidants and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can yield alcohols or other reduced derivatives.
Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions that form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be employed under basic or acidic conditions to facilitate ring-opening.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols and reduced derivatives.
Substitution: Substituted alcohols, amines, and other functionalized products.
Aplicaciones Científicas De Investigación
Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activity and therapeutic applications.
Comparación Con Compuestos Similares
Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3-phenyl-3-methyloxirane-2-carboxylate: Lacks the 2,4-dimethyl substitution on the phenyl ring, which may affect its reactivity and properties.
Ethyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate: Has an ethyl ester instead of a methyl ester, which can influence its solubility and reactivity.
Methyl 3-(2,4-dimethylphenyl)-3-ethyloxirane-2-carboxylate: Contains an ethyl group on the oxirane ring, potentially altering its chemical behavior.
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-8-5-6-10(9(2)7-8)13(3)11(16-13)12(14)15-4/h5-7,11H,1-4H3 |
Clave InChI |
PSMNVBXMHYMPKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2(C(O2)C(=O)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[5-Bromo-2-(difluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15301090.png)






